

physical and chemical properties of 4-Bromo-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-ol

Cat. No.: B1290467

[Get Quote](#)

4-Bromo-6-methylpyridin-2-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **4-Bromo-6-methylpyridin-2-ol**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the broader class of substituted pyridin-2-ones to provide a context for its potential applications and areas of investigation.

Core Physical and Chemical Properties

While specific experimentally determined data for **4-Bromo-6-methylpyridin-2-ol** are not readily available in the current literature, a range of properties have been computed and are summarized below. These values provide a useful starting point for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNO	PubChem[1]
Molecular Weight	188.02 g/mol	PubChem[1]
IUPAC Name	4-bromo-6-methyl-1H-pyridin-2-one	PubChem[1]
CAS Number	865156-59-8	PubChem[1]
Canonical SMILES	CC1=CC(=CC(=O)N1)Br	PubChem[1]
InChI	InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)	PubChem[1]
InChIKey	RXVJMXCAYIZV р KM-UHFFFAOYSA-N	PubChem[1]
XLogP3	1.3	PubChem[1]
Topological Polar Surface Area	29.1 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Tautomerism

It is important for researchers to recognize that **4-Bromo-6-methylpyridin-2-ol** exists in tautomeric equilibrium with 4-Bromo-6-methyl-1H-pyridin-2-one. The pyridin-2-one form is often the more stable tautomer.

[Tautomeric Equilibrium](#)

[Click to download full resolution via product page](#)

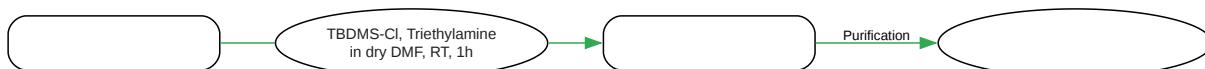
Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.

Experimental Protocols

While a specific, detailed synthesis protocol for **4-Bromo-6-methylpyridin-2-ol** from basic starting materials is not available in the reviewed literature, a procedure for a related protection reaction has been documented. Furthermore, general methods for the synthesis and biological evaluation of substituted pyridin-2-ones are described in the scientific literature and can be adapted for this specific compound.

Protection of the Hydroxyl Group (Representative Protocol)

A patent for imidazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases describes a method for the protection of the hydroxyl group of **4-Bromo-6-methylpyridin-2-ol**.^[2] This is a common step in multi-step syntheses to prevent unwanted side reactions.


Objective: To protect the hydroxyl group of **4-Bromo-6-methylpyridin-2-ol** as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

- **4-Bromo-6-methylpyridin-2-ol**
- Dry N,N-Dimethylformamide (DMF)
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Triethylamine (TEA)
- Diethyl ether
- Ice-water
- Nitrogen atmosphere apparatus

Procedure:

- Dissolve **4-Bromo-6-methylpyridin-2-ol** (1 equivalent) in dry DMF under a nitrogen atmosphere.[2]
- Add TBDMS-Cl (2 equivalents) to the solution.[2]
- Add triethylamine (3.5 equivalents) to the reaction mixture.[2]
- Stir the mixture at room temperature for 1 hour.[2]
- Pour the reaction solution into ice-water.[2]
- Extract the aqueous mixture with diethyl ether (5 times).[2]
- Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the protected product.

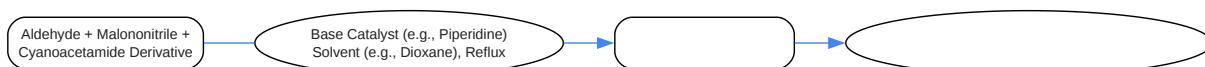
[Click to download full resolution via product page](#)

Caption: Workflow for the protection of **4-Bromo-6-methylpyridin-2-ol**.

General Synthesis of Substituted Pyridin-2-ones (Representative Protocol)

The synthesis of substituted pyridin-2-ones often involves multi-component reactions. One common approach is the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and a cyanoacetamide derivative.[3]

Objective: To provide a general framework for the synthesis of a pyridin-2-one scaffold.


Materials:

- An appropriate aldehyde
- Malononitrile

- A suitable cyanoacetamide derivative
- Solvent (e.g., dioxane)
- Basic catalyst (e.g., piperidine)

Procedure:

- Combine the aldehyde, malononitrile, and cyanoacetamide derivative in a suitable solvent such as dioxane.
- Add a catalytic amount of a base, for example, piperidine.^[3]
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, cool the reaction mixture and isolate the crude product.
- Purify the product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of substituted pyridin-2-ones.

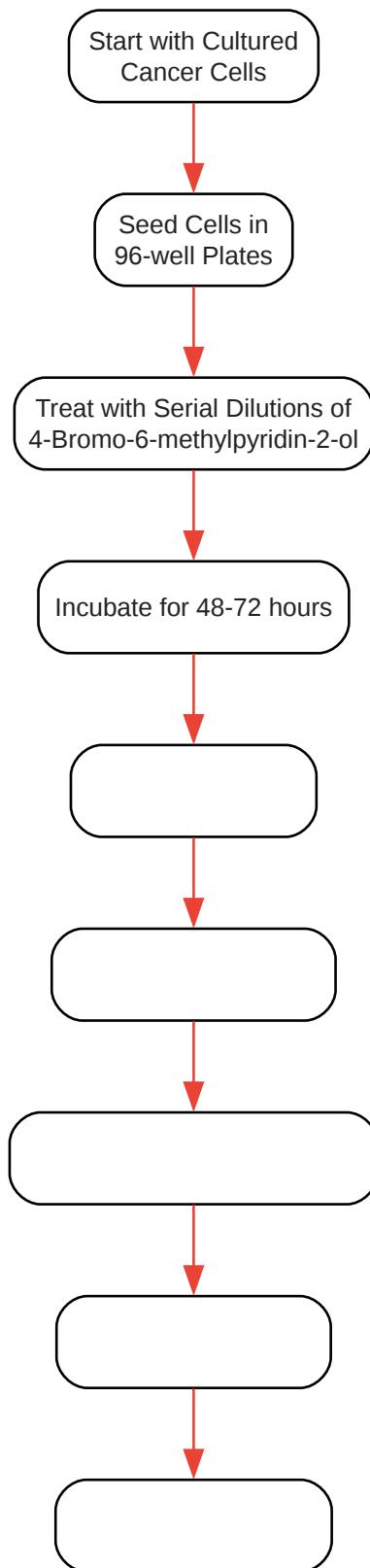
Potential Biological Activity

While no specific biological activity has been reported for **4-Bromo-6-methylpyridin-2-ol**, the pyridin-2-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This class of molecules has been investigated for a wide range of therapeutic applications.

- Anticancer Activity: Various substituted pyridin-2-ones have demonstrated significant cytotoxic activity against a range of cancer cell lines.^[4] The nature and position of substituents on the pyridin-2-one ring are crucial for their potency and selectivity.

- Anti-inflammatory and Analgesic Effects: The pyridin-2-one structure is found in compounds that exhibit anti-inflammatory and analgesic properties.[3] A patent related to imidazolopyrazine compounds for treating degenerative and inflammatory diseases includes **4-Bromo-6-methylpyridin-2-ol** as a potential intermediate, suggesting its utility in the synthesis of molecules with such activities.[2]
- Antiviral and Antimicrobial Properties: The pyridin-2-one nucleus is a key feature in some antiviral and antimicrobial agents.[3][5]

Representative Biological Assay: MTT Assay for Cytotoxicity


To evaluate the potential anticancer activity of **4-Bromo-6-methylpyridin-2-ol**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against a cancer cell line.

Procedure:

- Cell Culture: Culture the desired cancer cell line in an appropriate medium and conditions.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare a stock solution of **4-Bromo-6-methylpyridin-2-ol** in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Treat the cells with a range of concentrations of the compound.
- Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC_{50} value.

[Click to download full resolution via product page](#)

Caption: Workflow of a typical MTT assay for cytotoxicity screening.

Conclusion

4-Bromo-6-methylpyridin-2-ol is a substituted pyridin-2-one with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound are limited, its structural similarity to other biologically active pyridin-2-ones suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties. This guide provides a foundation for researchers to design and execute such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 55687-34-8 | 6-Bromoquinoxalin-2(1H)-one | Bromides | Ambeed.com [ambeed.com]
- 2. IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES - Patent 2027124 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-6-methylpyridin-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290467#physical-and-chemical-properties-of-4-bromo-6-methylpyridin-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com